REACTION_CXSMILES
|
C=O.[ClH:3].[CH:4]1([SH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1.[C:11](=O)([O-])[O-].[Na+].[Na+]>C1(C)C=CC=CC=1.O>[Cl:3][CH2:11][S:10][CH:4]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1 |f:3.4.5|
|
Name
|
four
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
35.4 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)S
|
Name
|
|
Quantity
|
60 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
while maintaining it at 50° C
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction by TLC
|
Name
|
|
Type
|
product
|
Smiles
|
ClCSC1CCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |